molecular formula C9H19ClN2O2 B1431697 N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride CAS No. 1376377-40-0

N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride

Cat. No.: B1431697
CAS No.: 1376377-40-0
M. Wt: 222.71 g/mol
InChI Key: YDPSAQRYUDBEDE-UHFFFAOYSA-N
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Description

N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride is a chemical compound for research use. This product is not intended for diagnostic or therapeutic procedures. While direct pharmacological data on this specific molecule is limited in the public domain, its core structure is of significant interest in medicinal chemistry. The 4-oxypiperidine moiety is a recognized pharmacophore in the development of ligands for central nervous system (CNS) targets . Research on structurally related piperidine derivatives, such as tolperisone, has shown that these compounds can exhibit muscle relaxant properties through a multifactorial mechanism. This mechanism is proposed to include the inhibition of voltage-gated sodium and calcium channels, leading to reduced neuronal excitability, and the stabilization of neuronal membranes . Furthermore, recent scientific literature highlights 4-oxypiperidine ethers as promising scaffolds for designing multiple-targeting ligands. Compounds featuring this structure are being investigated for their potential to simultaneously act as histamine H3 receptor (H3R) antagonists/inverse agonists and inhibitors of enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) . This dual activity is particularly relevant for research into complex neurodegenerative conditions. Therefore, this compound serves as a valuable building block for researchers synthesizing and evaluating novel compounds for neuroscientific and pharmacological applications.

Properties

IUPAC Name

N-methyl-3-piperidin-4-yloxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-10-9(12)4-7-13-8-2-5-11-6-3-8;/h8,11H,2-7H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPSAQRYUDBEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Activated Esters or Coupling Agents

  • Activation of the carboxylic acid intermediate with coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) facilitates the formation of an active ester intermediate.

  • Reaction with methylamine or N-methylamine derivatives yields the N-methyl amide.

  • The reaction is typically carried out in dry acetonitrile at low temperature (0 °C) initially, then allowed to warm to room temperature for several hours.

  • Work-up involves filtration to remove dicyclohexylurea byproduct, washing with aqueous sodium carbonate and acid, drying, and crystallization.

Amidation Using Phosphorus-Based Reagents

  • A patented method describes using phosphorus trichloride (PCl3) and N-methyl-N-methoxylamine as amidation reagents to convert 1-tosylpiperidine-4-carboxylic acid derivatives directly to the corresponding N-methoxy-N-methyl amides.

  • This method is advantageous due to mild conditions, short reaction times, and no need for prior activation of the carboxyl group.

  • The reaction is conducted in an organic solvent at 0–120 °C for 1–5 hours, followed by extraction and purification.

  • However, the use of phosphoramidites can be costly and challenging for large-scale industrial production.

N-Methylation of the Amide Nitrogen

  • The N-methyl group can be introduced either by using methylamine as the amine source during amidation or by methylation of the amide nitrogen post-amidation.

  • Direct amidation with methylamine is preferred for simplicity and yield.

Formation of Hydrochloride Salt

  • The free base N-methyl-3-(piperidin-4-yloxy)propanamide is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as ethanol or ether.

  • This step enhances the compound's stability, solubility, and crystallinity, facilitating handling and formulation.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Agents Advantages Limitations
Formation of intermediate Nucleophilic substitution of 4-hydroxypiperidine with 3-bromopropanoate 4-hydroxypiperidine, ethyl 3-bromopropanoate, base Straightforward, good yields Requires careful control of conditions
Hydrolysis of ester NaOH in aqueous ethanol, 25 °C, 10 h NaOH, ethanol, water Mild conditions, easy purification Longer reaction time
Amidation via DCC coupling DCC/NHS in dry acetonitrile, 0 °C to RT, 12 h DCC, NHS, methylamine High purity amide, well-established Removal of dicyclohexylurea needed
Amidation via PCl3/N-methyl-N-methoxylamine Organic solvent, 0–120 °C, 1–5 h PCl3, N-methyl-N-methoxylamine No prior activation needed, mild Costly reagents, scale-up issues
Salt formation Treatment with HCl in ethanol or ether HCl, solvent Improves stability and handling Additional purification step

Research Findings and Analytical Data

  • NMR (1H and 13C) and mass spectrometry are routinely used to confirm structure and purity of intermediates and final product.

  • For example, 1H NMR signals for the propanamide moiety typically show characteristic triplets for the methylene groups adjacent to the amide and ether linkages.

  • Mass spectrometry confirms molecular weight and presence of the N-methyl group.

  • Crystallization from ethanol or ethyl acetate/petroleum ether mixtures yields high purity crystalline products suitable for further use or formulation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride is characterized by a piperidine ring, which is known for its biological activity. The compound can be represented structurally as follows:

  • Molecular Formula : C₁₁H₁₈ClN₃O
  • Molecular Weight : 233.73 g/mol

Medicinal Chemistry

This compound is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

  • Example : It has been utilized in the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway, which is significant in cancer immunotherapy .

Neuropharmacology

The compound exhibits potential neuropharmacological effects due to its interaction with neurotransmitter systems. Piperidine derivatives are often explored for their roles in modulating neurotransmitter receptors, particularly in the treatment of neurological disorders.

  • Case Study : Research has indicated that modifications of piperidine structures can lead to compounds that effectively inhibit neurotransmitter reuptake, thus enhancing synaptic transmission .

Drug Development

This compound serves as a scaffold for developing new drugs with improved efficacy and safety profiles. Its derivatives are being studied for their potential use in treating various conditions, including pain management and anxiety disorders.

  • Example : A derivative of this compound has shown promise as a selective serotonin reuptake inhibitor (SSRI), which could offer advantages over existing SSRIs by reducing side effects associated with current treatments .

Data Tables

The following table summarizes key information regarding the applications of this compound:

Application AreaDescriptionReferences
Medicinal ChemistryIntermediate for synthesizing PD-1/PD-L1 inhibitors
NeuropharmacologyModulation of neurotransmitter systems; potential for treating neurological disorders
Drug DevelopmentScaffold for new drug development; SSRIs with improved profiles
Safety ProfileCauses skin and eye irritation; requires careful handling

Mechanism of Action

The mechanism of action of N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-Phenyl-N-(piperidin-4-yl)propanamide (LGCFOR0528.08)

Structural Differences :

  • Substituent Variation : Replaces the methyl group on the nitrogen with a phenyl group.
  • Backbone Modification : Lacks the ether oxygen in the piperidin-4-yloxy moiety.

Implications :

  • Absence of the ether oxygen may alter hydrogen-bonding interactions, affecting receptor binding or metabolic stability .

Fentanyl Hydrochloride (CAS: 1443-54-5)

Structural Differences :

  • Piperidine Substitution : Incorporates a phenylethyl group on the piperidine ring.
  • Propanamide Chain : Shares the propanamide backbone but with an N-phenyl substitution.

Implications :

  • Fentanyl’s phenylethyl group enhances μ-opioid receptor binding, contributing to its potent analgesic activity.
  • The target compound lacks this substituent, suggesting divergent pharmacological profiles and reduced opioid activity .

N-Methyl-3-(methylamino)propanamide Hydrochloride (CAS: 57180-63-9)

Structural Differences :

  • Functional Group: Replaces the piperidin-4-yloxy group with a methylamino group.

Implications :

  • Reduced steric hindrance compared to the piperidinyloxy group may affect membrane permeability .

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

Structural Differences :

  • Backbone : Replaces the propanamide with a benzoic acid moiety.

Implications :

  • The carboxylic acid group introduces acidity (pKa ~4–5), altering ionization state under physiological conditions.
  • Potential applications diverge toward chelation or coordination chemistry, unlike the target compound’s role as an amide intermediate .

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)

Structural Differences :

  • Piperidine Substitution : Features a methoxymethyl group on the piperidine ring.
  • N-Substituent : Phenyl group instead of methyl.

Implications :

  • The phenyl substitution may confer affinity for aromatic receptors, diverging from the target compound’s methyl-based interactions .

Pharmacological and Regulatory Considerations

  • Target Compound: Limited data on biological activity, but structural similarities to fentanyl warrant caution in regulatory handling ().
  • Safety Profiles : Piperidine-containing compounds often exhibit CNS activity; the target compound’s lack of phenylethyl groups may reduce opioid-related risks.

Biological Activity

N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propanamide backbone with a piperidine ring and a methyl group attached to the nitrogen atom. Its chemical formula is C9H19ClN2OC_9H_{19}ClN_2O . The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The compound acts primarily through its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. Notably, it has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in mediating inflammatory responses . The inhibition of this pathway suggests that this compound may exhibit anti-inflammatory properties.

1. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. In vitro studies have demonstrated its capability to inhibit the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines . This effect positions the compound as a potential therapeutic agent for conditions characterized by excessive inflammation.

2. Enzyme Inhibition

The compound has also been explored for its ability to inhibit various enzymes. Studies utilizing molecular docking techniques have shown that it can effectively bind to enzymes involved in inflammatory processes, thereby modulating their activity .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
N-methyl-3-(phenyl)piperidin-4-yloxypropanamidePiperidine ring with phenyl substitutionPotential analgesic properties
1-(piperidin-4-yl)-2-propanoneKetone functional group instead of amideNeuroactive properties
4-(benzyloxy)-N-methylpropanamideBenzyloxy group attached to propanamideEnhanced anti-inflammatory effects
1-(4-fluorophenyl)-N-methylpiperidin-4-yloxypropanamideFluorophenyl substitutionIncreased potency against certain targets

This table highlights how structural variations can influence biological activity, suggesting avenues for further research and development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inflammation Modulation : In a study focusing on inflammatory diseases, the compound was shown to significantly reduce cytokine levels in cell cultures treated with inflammatory stimuli . This suggests its potential use in treating diseases characterized by chronic inflammation.
  • Molecular Docking Studies : Molecular docking analyses revealed that this compound has a high binding affinity for specific receptors involved in inflammation, indicating its potential as an effective inhibitor .
  • Pharmacological Testing : Preliminary pharmacological tests indicated that the compound exhibits dose-dependent effects on cell viability and inflammatory marker expression in various cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride?

  • Methodology : Synthesis typically involves coupling piperidin-4-ol derivatives with N-methylpropanamide precursors under nucleophilic substitution or amidation conditions. For example, etherification of 4-piperidinol with a halogenated propanamide intermediate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF at 60–80°C. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas in diethyl ether .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods (reported range: ~175–180°C with decomposition) .
  • Solubility : Tested in water, ethanol, DMSO, and chloroform using gravimetric or UV-Vis spectrophotometry (soluble in polar solvents, partially soluble in non-polar solvents) .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : To confirm proton environments and carbon骨架.
  • Mass Spectrometry (ESI-MS) : For molecular weight verification (calculated: ~248.7 g/mol).
  • HPLC Purity : ≥98% purity confirmed via reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Key Protocols :

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite), avoid dry sweeping (to prevent dust dispersion), and dispose as hazardous waste .
  • First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity against neurological targets?

  • Experimental Design :

  • In Vitro Assays :
  • Receptor Binding : Radioligand displacement assays (e.g., for σ or opioid receptors) using tritiated ligands and membrane preparations from transfected HEK293 cells .
  • Enzyme Inhibition : Kinetic studies on acetylcholinesterase or monoamine oxidases via spectrophotometric detection of reaction products .
  • Dose-Response Analysis : EC₅₀/IC₅₀ determination using nonlinear regression (GraphPad Prism) .
  • Controls : Include positive controls (e.g., fluoxetine for serotonin reuptake assays) and vehicle controls (e.g., saline/DMSO) .

Q. What strategies address stability challenges under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C/40°C for 4 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (decomposition onset ~180°C) .
  • Lyophilization : For long-term storage, lyophilize aqueous solutions and store under argon at -20°C .

Q. How should conflicting data in pharmacological studies be resolved?

  • Resolution Strategies :

  • Orthogonal Assays : Validate receptor binding data with functional assays (e.g., cAMP accumulation or calcium flux) .
  • Batch Reproducibility : Synthesize multiple batches to rule out impurities (characterized via NMR/HPLC) .
  • Species-Specific Effects : Compare activity in human vs. rodent cell lines to assess translational relevance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride
Reactant of Route 2
N-methyl-3-(piperidin-4-yloxy)propanamide hydrochloride

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